Glycyl-L-tryptophylglycine
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Overview
Description
Glycyl-L-tryptophylglycine is a tripeptide composed of glycine and tryptophan residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tryptophylglycine typically involves the stepwise coupling of amino acids. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves protecting group strategies to prevent unwanted side reactions. For instance, the N-terminal of glycine can be protected with Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups, which are later removed under specific conditions to allow further coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired purity and yield. Industrial methods often employ automated peptide synthesizers to enhance efficiency and reproducibility. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-tryptophylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the peptide.
Common Reagents and Conditions
Oxidation: Chlorine dioxide (ClO2) is a common oxidizing agent used in reactions involving this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce specific functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, often facilitated by catalysts or specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ClO2 can lead to the formation of low molecular weight compounds and denatured proteins .
Scientific Research Applications
Glycyl-L-tryptophylglycine has diverse applications in scientific research:
Chemistry: It is used as a model compound to study peptide chemistry and reaction mechanisms.
Biology: The compound is studied for its role in protein interactions and cellular processes.
Industry: It is used in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycyl-L-tryptophylglycine involves its interaction with specific molecular targets. For instance, it can interact with microbial proteins, leading to denaturation and inactivation. The peptide’s structure allows it to form stable complexes with metal ions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
- L-glycyl-L-tryptophan
- L-tryptophylglycine
- Glycyl-L-tyrosylglycine
Uniqueness
Glycyl-L-tryptophylglycine is unique due to its specific sequence and structural properties. Compared to similar compounds, it exhibits distinct reactivity and biological activity, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-6-13(20)19-12(15(23)18-8-14(21)22)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,23)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFIQROSWQERAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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